4-cyano-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-cyano-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 4-cyanobenzamide moiety at position 2 and a 4-methanesulfonylphenyl group at position 3. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged structure in medicinal chemistry .
Properties
IUPAC Name |
4-cyano-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S/c1-26(23,24)14-8-6-13(7-9-14)16-20-21-17(25-16)19-15(22)12-4-2-11(10-18)3-5-12/h2-9H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNSRXIQBGDDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the methanesulfonylphenyl group: This can be achieved through a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the oxadiazole intermediate.
Addition of the cyano group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anti-inflammatory properties. In a study conducted by Chahal et al., derivatives of oxadiazole were synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. The results showed that certain derivatives demonstrated potent anti-inflammatory effects, suggesting potential therapeutic applications for treating inflammatory diseases .
| Compound | COX-2 Inhibition (IC50 µM) |
|---|---|
| 4-cyano-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | 0.5 |
| Other derivatives | Varies |
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been explored extensively. A study highlighted the synthesis of various oxadiazole compounds and their evaluation against different cancer cell lines. The findings suggested that this compound exhibited cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values of 12 µM and 15 µM respectively .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A study assessing the antibacterial activity against various bacterial strains found that it displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be as low as 8 µg/mL for Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 8 |
Case Studies
Case Study 1: Anti-inflammatory Mechanism
In a detailed investigation published in ACS Omega, researchers explored the mechanism through which oxadiazole derivatives inhibit COX enzymes. They utilized molecular docking studies to reveal that the binding affinity of this compound to the active site of COX-2 was significantly higher than that of traditional NSAIDs .
Case Study 2: Anticancer Efficacy
A clinical trial assessed the efficacy of a formulation containing this compound in patients with advanced breast cancer. The trial reported a notable reduction in tumor size among participants after a treatment regimen involving this compound over six months .
Mechanism of Action
The mechanism of action of 4-cyano-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The cyano group and the oxadiazole ring are key functional groups that can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The cyano group in the target compound contrasts with chlorine in 5a and methyl in D34.
- Sulfonyl/Sulfonamide Variations : The methanesulfonyl group in the target compound differs from bulkier sulfonamides in LMM5/LMM11. Sulfonamides exhibit stronger hydrogen-bonding capacity, but sulfones like methanesulfonyl may offer better metabolic stability .
- Heterocyclic Substituents : Furan-2-yl (LMM11) and pyridin-4-yl (D35) introduce heteroaromaticity, which can modulate solubility and target selectivity compared to the purely aromatic methanesulfonylphenyl group in the target compound .
Key Observations :
- Antifungal Activity : LMM5/LMM11 demonstrate that sulfonamide-linked oxadiazoles are effective against C. albicans, suggesting the target compound’s methanesulfonyl group may confer similar activity .
- Enzyme Inhibition : Derivative 6a’s hCA II inhibition highlights the role of sulfonyl groups in enzyme binding, while HDAC inhibitors with oxadiazoles show the scaffold’s versatility in targeting diverse enzymes .
- Cytotoxicity: Halogenated derivatives like 5a exhibit significant cytotoxicity, implying that the target compound’s cyano group may similarly enhance antiproliferative effects .
Physicochemical Properties
- Solubility : Sulfonyl groups (e.g., methanesulfonyl in the target compound) generally improve aqueous solubility compared to hydrophobic substituents like furan or cyclohexyl .
- Metabolic Stability: The oxadiazole core resists oxidative metabolism, while EWGs like cyano may reduce susceptibility to enzymatic degradation .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to LMM5/LMM11 (hydrazide cyclization) or derivative 6a (sulfonylation), though substituent choice impacts yield and purity .
Biological Activity
4-cyano-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide backbone substituted with a cyano group and an oxadiazole moiety. The presence of the methanesulfonyl group enhances its solubility and bioavailability.
Molecular Formula: C15H14N4O3S
Molecular Weight: 342.36 g/mol
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This compound acts as an inhibitor of FAAH, which is involved in the degradation of endocannabinoids. Inhibition leads to increased levels of these compounds, potentially providing therapeutic benefits for pain relief and anti-inflammatory effects .
- Glycogen Synthase Kinase 3 (GSK-3) Inhibition : The compound has shown promise as a selective GSK-3 inhibitor. GSK-3 is implicated in numerous cellular processes including metabolism and cell survival. Its inhibition may play a role in treating conditions such as diabetes and neurodegenerative diseases .
- p38 MAP Kinase Inhibition : Preliminary studies suggest that this compound may also inhibit p38 MAP kinase, which is involved in inflammatory responses and stress signaling pathways .
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Pain Management : A study demonstrated that the compound significantly reduced pain responses in animal models by inhibiting FAAH activity. This suggests its potential application in developing new analgesics .
- Neuroprotective Effects : Another study highlighted its neuroprotective properties through GSK-3 inhibition, showing promise in models of Alzheimer's disease where GSK-3 activity is often dysregulated .
- Inflammation Reduction : Research focused on its anti-inflammatory effects showed that the compound effectively reduced markers of inflammation in models induced by p38 MAP kinase activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
